Ethyl 2-bromobenzoate
Overview
Description
Ethyl 2-bromobenzoate is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is commonly used in organic synthesis and serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
C9H9BrO2C_9H_9BrO_2C9H9BrO2
. It is an ester derived from 2-bromobenzoic acid and ethanol .Target of Action
It is known to be an intermediate in the synthesis of 7h-benzo[c]fluorene , a polycyclic aromatic hydrocarbon (PAH) with mutagenic activity .
Mode of Action
As an ester, it may undergo hydrolysis under certain conditions, yielding 2-bromobenzoic acid and ethanol . The bromine atom in the compound could potentially make it a good leaving group, allowing it to participate in nucleophilic substitution reactions.
Biochemical Pathways
As an intermediate in the synthesis of 7h-benzo[c]fluorene , it may indirectly influence the biochemical pathways affected by this compound.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is considered to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 2.16 .
Result of Action
As an intermediate in the synthesis of 7h-benzo[c]fluorene , its effects may be indirectly related to the mutagenic activity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromobenzoate can be synthesized through several methods. One common method involves the esterification of 2-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the bromination of ethyl benzoate. In this process, ethyl benzoate is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the ester group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to 2-bromobenzoic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate are used under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide is used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Reduction: 2-bromobenzyl alcohol.
Hydrolysis: 2-bromobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromobenzoate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules and as a building block in the synthesis of enzyme inhibitors.
Medicine: It is involved in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Ethyl 2-bromobenzoate can be compared with other brominated benzoates such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-bromobenzoate: The bromine atom is located at the para position relative to the ester group.
2-Bromobenzoic acid: The ester group is replaced by a carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. Its ortho-bromine substitution makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
ethyl 2-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHHBTVQFPVSTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209751 | |
Record name | Ethyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6091-64-1 | |
Record name | Ethyl 2-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6091-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-bromobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6091-64-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key application of ethyl 2-bromobenzoate in organic synthesis?
A: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly 3,4-dihydroisoquinolin-1(2H)-ones and related structures. [] This is achieved through a multi-step process involving cross-coupling reactions, cyclization, and subsequent modifications.
Q2: Can this compound participate in Heck reactions? What are the potential outcomes?
A: Yes, this compound can undergo Heck reactions with activated alkenes. [] Interestingly, the reaction outcome can vary depending on the alkene used. While reactions with methyl acrylate can yield a mixture of the expected alkene product and a lactone derivative, reactions with acrylonitrile primarily form the corresponding lactone. []
Q3: Are there alternative reducing agents to DIBAL-H for the selective reduction of esters to aldehydes, and how does this compound react in such reactions?
A: Yes, potassium diisobutyl-t-butoxyaluminum hydride (PDBBA) has been shown to effectively reduce this compound to the corresponding aldehyde in good yield. [, ] This reagent offers a milder and potentially more selective alternative to DIBAL-H for this transformation.
Q4: What insights into the crystal structure of this compound derivatives are available?
A: Studies on the crystal structure of a derivative, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)this compound, reveal details about its molecular conformation and intermolecular interactions. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π interactions, offering insights into its solid-state properties. []
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